

3-Chloropyrido[2,3-b]pyrazine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 3-Chloropyrido[2,3-b]pyrazine

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical properties, experimental protocols, and potential biological significance of **3-Chloropyrido[2,3-b]pyrazine**. This heterocyclic building block is a key intermediate in the synthesis of various compounds with potential applications in medicinal chemistry and materials science.

Core Chemical Properties

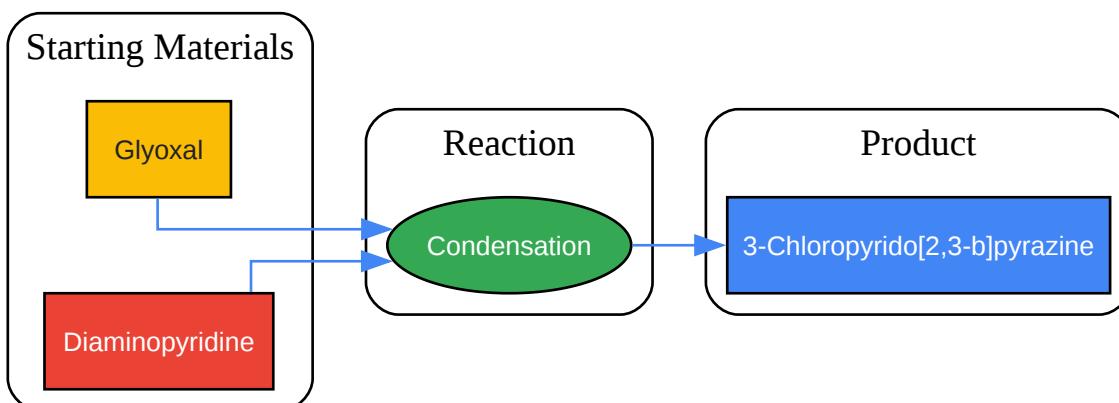
3-Chloropyrido[2,3-b]pyrazine, with the chemical formula $C_7H_4ClN_3$, is a solid at room temperature.^[1] While experimental data for its melting and boiling points are not readily available in the surveyed literature, data for a closely related isomer, 6-chloropyrido[3,2-b]pyrazine, can provide an estimate, with a melting point of 159 °C and a boiling point of 286.4 °C at 760 mmHg.^[2] The purity of commercially available **3-Chloropyrido[2,3-b]pyrazine** is typically $\geq 97\%$, and it is recommended to be stored at 4°C.^[1]

Property	Value	Source
Molecular Formula	C ₇ H ₄ CIN ₃	[1] [3]
Molecular Weight	165.58 g/mol	[1] [3]
CAS Number	155535-23-2	[1] [4]
Appearance	Solid	[5]
Purity	≥97%	[1]
Storage Temperature	4°C	[1]
Topological Polar Surface Area (TPSA)	38.7 Å ²	[1]
logP (calculated)	1.6782	[1]

Synthesis and Reactivity

The synthesis of **3-Chloropyrido[2,3-b]pyrazine** can be approached through the condensation of a diaminopyridine precursor. A general method for the synthesis of the isomeric 6-chloropyrido[3,2-b]pyrazine involves the reaction of 6-chloro-2,3-diaminopyridine with glyoxal in THF at room temperature.[\[2\]](#) This suggests that a similar strategy, starting from the appropriate chlorinated 2,3-diaminopyridine, could be employed for the synthesis of the title compound.

Logical Synthesis Workflow:



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Caption: Proposed synthetic pathway for **3-Chloropyrido[2,3-b]pyrazine**.

The chlorine atom on the pyrazine ring imparts significant reactivity to the molecule, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups, which is a key feature in the design of new drug candidates.[6]

Spectral Data

Detailed experimental spectral data for **3-Chloropyrido[2,3-b]pyrazine**, including ^1H and ^{13}C NMR, are not widely published. However, commercial suppliers indicate the availability of such data upon request.[4] For reference, the ^1H NMR spectrum of the related 6-chloropyrido[3,2-b]pyrazine in CDCl_3 shows signals at δ 9.0 (s, 1H), 8.88 (s, 1H), 8.36 (d, 1H, $J=8\text{Hz}$), and 7.67 (d, 1H, $J=8\text{Hz}$).[2]

Experimental Protocols

General Synthesis of Pyrido[2,3-b]pyrazine Derivatives

A general procedure for the synthesis of pyrido[2,3-b]pyrazine derivatives involves the reaction of a substituted 2,3-diaminopyridine with a 1,2-dicarbonyl compound.

Materials:

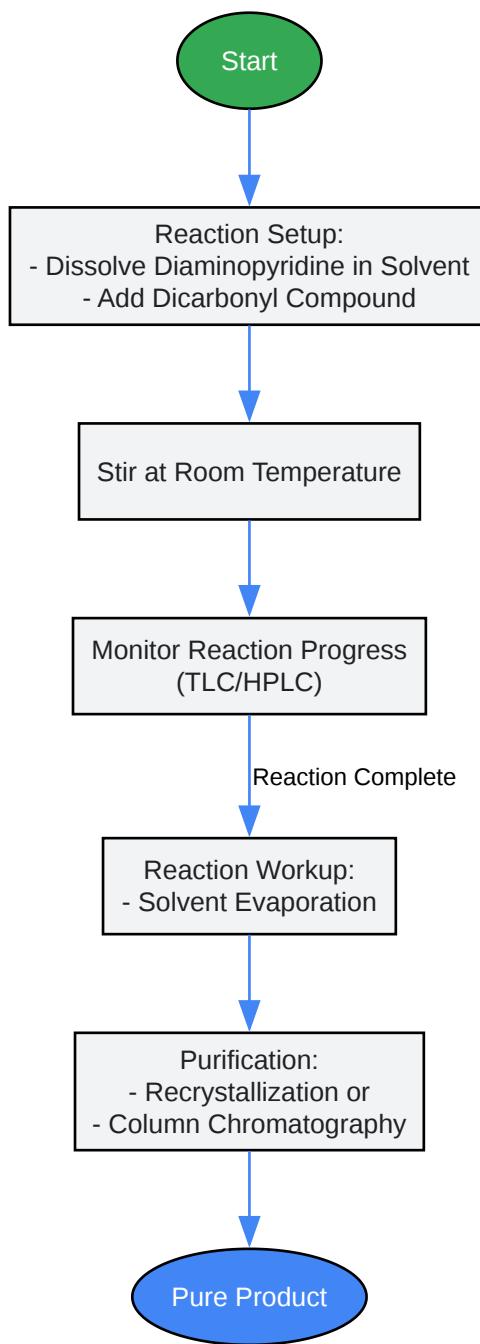
- Substituted 2,3-diaminopyridine
- 1,2-dicarbonyl compound (e.g., glyoxal)
- Solvent (e.g., Tetrahydrofuran - THF)
- Stirring apparatus
- Reaction vessel

Procedure:

- Dissolve the substituted 2,3-diaminopyridine in the chosen solvent in a reaction vessel.

- Add the 1,2-dicarbonyl compound to the solution.
- Stir the reaction mixture at room temperature.
- Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).
- Upon completion, the solvent is typically removed under reduced pressure.
- The crude product can then be purified by techniques such as recrystallization or column chromatography.

Workflow for Synthesis and Purification:



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Caption: General workflow for the synthesis and purification of pyrido[2,3-b]pyrazines.

Biological Activity and Signaling Pathways

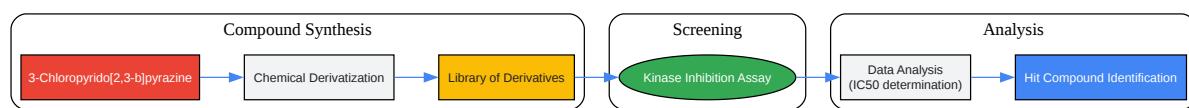
The pyrido[2,3-b]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. These include potential as

antibacterial agents, inhibitors of various protein kinases implicated in cancer, and as antagonists of the TRPV1 receptor for the management of pain.[7][8]

While specific signaling pathways directly modulated by **3-Chloropyrido[2,3-b]pyrazine** have not been detailed in the available literature, its utility as a synthetic intermediate suggests that its derivatives are designed to interact with specific biological targets. For instance, in the context of cancer therapy, pyrido[2,3-b]pyrazine derivatives have been synthesized as potential inhibitors of signaling pathways that are dysregulated in erlotinib-resistant tumors.[7]

Hypothetical Kinase Inhibition Workflow:

The following diagram illustrates a hypothetical workflow for screening **3-Chloropyrido[2,3-b]pyrazine** derivatives for kinase inhibition activity.



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Caption: Hypothetical workflow for identifying kinase inhibitors from a **3-Chloropyrido[2,3-b]pyrazine**-based library.

Further research is required to elucidate the specific molecular targets and signaling pathways affected by **3-Chloropyrido[2,3-b]pyrazine** and its derivatives to fully understand their therapeutic potential.

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